molecular formula C9H5ClO3S B13026876 5-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid

5-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid

Cat. No.: B13026876
M. Wt: 228.65 g/mol
InChI Key: GLHBVAOMJUSFJI-UHFFFAOYSA-N
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Description

5-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid (CAS 1782408-48-3) is a benzo[b]thiophene derivative offered as a solid for research purposes . This compound serves as a versatile chemical building block in medicinal chemistry and organic synthesis. The scaffold of 3-hydroxybenzo[b]thiophene-2-carboxylic acid is a structure of interest in pharmaceutical research for its potential as a dual inhibitor of the enzymes 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), which are key targets in the development of anti-inflammatory agents . The presence of both a carboxylic acid and a hydroxy group on the thiophene ring, along with a chloro substituent on the benzoid ring, provides multiple sites for chemical modification, making it a valuable intermediate for generating novel compounds for biological evaluation. Researchers can utilize this reagent to synthesize and explore new derivatives with potential pharmacological activity. This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H5ClO3S

Molecular Weight

228.65 g/mol

IUPAC Name

5-chloro-3-hydroxy-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C9H5ClO3S/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3,11H,(H,12,13)

InChI Key

GLHBVAOMJUSFJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(S2)C(=O)O)O

Origin of Product

United States

Preparation Methods

Route A: Propargylation and Thermal Rearrangement

  • Step 1: Protection and Propargylation of 4-Mercaptophenol

    4-Mercaptophenol is subjected to protection of the hydroxy group using hydroxy-protecting groups such as alkyl, acyl, or silyl derivatives. Subsequently, a propargyl group is introduced at the thiol position to yield a propargylated intermediate.

  • Step 2: Oxidation

    The propargylated compound is oxidized to form a sulfoxide or sulfone intermediate.

  • Step 3: Thermal Rearrangement

    The oxidized intermediate undergoes a thermal rearrangement reaction, typically heating at elevated temperatures, to form the benzo[b]thiophene core structure with the protected hydroxy group.

  • Step 4: Stepwise Oxidation and Deprotection

    The hydroxymethyl group introduced during rearrangement is oxidized stepwise to the carboxylic acid. Finally, the hydroxy-protecting group is removed to yield 5-hydroxybenzo[b]thiophene-3-carboxylic acid.

Route B: Friedel-Crafts Acylation and Oxidation

  • Step 1: Hydroxy Group Protection

    The 5-hydroxybenzo[b]thiophene is first protected at the hydroxy group to prevent unwanted reactions during acylation.

  • Step 2: Friedel-Crafts Acylation

    The protected compound undergoes Friedel-Crafts acylation at the 3-position using acetyl halides (e.g., acetyl chloride or acetyl bromide) in the presence of Lewis acid catalysts such as aluminium chloride, ferric chloride, or boron trifluoride. Solvents like carbon disulfide, nitrobenzene, or halogenated hydrocarbons (methylene chloride) are employed. The reaction is typically conducted at low temperatures (ice cooling to room temperature) over several hours.

  • Step 3: Oxidation of Acetyl Group

    The acetyl group is oxidized to the carboxylic acid function using hypohalous acid salts in aqueous organic solvents such as methanol-water, ethanol-water, or dimethyl sulfoxide-water mixtures. Catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) may be used to facilitate oxidation.

  • Step 4: Deprotection

    Finally, the hydroxy-protecting group is removed under acidic or neutral conditions to yield the target compound.

For the preparation of 5-chloro derivatives, chlorination is carried out either at the early stage on thiophene intermediates or after formation of the benzo[b]thiophene core. A typical method involves:

  • Chlorination of 3-chlorosulfonyl-2-thiophene carboxylate esters

    Under iron powder catalysis and controlled chlorine gas introduction at 24–32°C in methylene chloride solvent, selective chlorination occurs at the 5-position. The reaction is monitored by gas chromatography, and the product is isolated by aqueous work-up and vacuum evaporation.

Step Reaction Type Reagents & Catalysts Solvents Temperature & Time Notes
Hydroxy protection Protection Alkyl/Acyl/Silyl protecting groups Various organic solvents Room temp to reflux Prevents side reactions
Propargylation Alkylation Propargyl halides Organic solvents Room temp to reflux For Route A
Oxidation (sulfur) Oxidation Oxidants (e.g., m-CPBA) Organic solvents Room temp to reflux Forms sulfoxide/sulfone
Thermal rearrangement Rearrangement Heat None or inert solvents Elevated temperature (reflux) Forms benzo[b]thiophene core
Friedel-Crafts acylation Electrophilic aromatic substitution Acetyl chloride/bromide + Lewis acid catalyst Methylene chloride, CS2, nitrobenzene 0°C to RT, several hours Introduces acetyl group at 3-pos
Acetyl group oxidation Oxidation Hypohalous acid salts, TEMPO MeOH-water, DMSO-water Room temp to reflux, hours Converts acetyl to carboxylic acid
Deprotection Hydrolysis/acidolysis Acidic or neutral aqueous solutions Methanol, water RT to reflux Removes protecting groups
Chlorination Halogenation Chlorine gas, Fe powder catalyst Methylene chloride 24–32°C, hours Introduces 5-chloro substituent
  • The described methods provide improved yields, selectivity, and safety compared to older diazotization-based methods, which were complex and low-yielding.

  • The use of hydroxy-protecting groups and stepwise oxidation allows precise functional group transformations without degradation.

  • Friedel-Crafts acylation under Lewis acid catalysis is efficient for introducing the acetyl group at the 3-position, which can be cleanly oxidized to the carboxylic acid.

  • Chlorination under mild conditions with iron powder and controlled chlorine gas flow achieves selective chlorination at the 5-position with good yields and purity.

  • Crystallization and purification steps are optimized to afford the final compound with high purity (above 95%) and good yields (typically 75-80%).

The preparation of 5-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid involves a combination of protection, selective functionalization via Friedel-Crafts acylation, oxidation, and chlorination steps. The methods reported are industrially viable, efficient, and safe, employing well-established organic synthesis techniques and catalysts. The use of hydroxy-protecting groups and controlled oxidation steps is critical for obtaining high purity and yield. Chlorination is effectively achieved using iron-catalyzed chlorine gas reactions under mild conditions.

This comprehensive approach ensures the production of this compound suitable for further pharmaceutical or chemical applications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can have different functional groups replacing the chlorine or hydroxyl groups .

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Antiallergic Properties
Research indicates that derivatives of 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid are effective as antagonists of prostaglandin D2 (PGD2), which is implicated in several inflammatory and allergic conditions. These compounds have shown promise in treating diseases such as systemic mastocytosis, asthma, allergic rhinitis, and atopic dermatitis .

Mechanism of Action
The mechanism by which these compounds exert their effects is believed to involve the inhibition of PGD2 production and activity. This inhibition can alleviate symptoms associated with mast cell dysfunction and inflammation .

Anticancer Research

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments have demonstrated its ability to inhibit the growth of various cancer cell lines . The compound's action may involve:

  • Inhibition of Enzymatic Activity : Targeting specific enzymes involved in tumorigenesis.
  • Modulation of Signaling Pathways : Influencing key cellular signaling pathways that regulate cell proliferation and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents . Its efficacy extends to antifungal applications, with formulations exhibiting rapid penetration and effectiveness against fungal infections .

Synthesis and Derivatives

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Various synthetic methods have been developed to produce this compound efficiently, including:

  • Direct Synthesis : Utilizing starting materials that undergo specific chemical reactions to yield the target compound.
  • Modification of Existing Compounds : Altering related benzo[b]thiophene derivatives to enhance desired properties .

Comparison with Similar Compounds

Key Structural Features of the Target Compound:

  • Core : Benzo[b]thiophene.
  • Substituents: Cl at position 5 (electron-withdrawing). -OH at position 3 (hydrogen-bond donor). -COOH at position 2 (acidic functional group).

Comparison with Analogous Compounds:

The table below highlights structural analogs and their substituent variations:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities Reference ID
5-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid 5-Cl, 3-OH, 2-COOH C₉H₅ClO₃S 228.65 Anticancer, anti-inflammatory potential
5-Chloro-2-thiophenecarboxylic acid 5-Cl, 2-COOH (no benzo ring) C₅H₃ClO₂S 162.60 Intermediate in drug synthesis
3-Chloro-benzo[b]thiophene-2-carboxylic acid 3-Cl, 2-COOH C₉H₅ClO₂S 212.65 Precursor for thiadiazole derivatives
5-Chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid 5-Cl, 3-CF₃, 2-COOH C₁₀H₅ClF₃O₂S 296.66 Enhanced lipophilicity (clogP)
6-Chloro-3-methylbenzo[b]thiophene-2-carboxylic acid 6-Cl, 3-CH₃, 2-COOH C₁₀H₇ClO₂S 226.68 Improved metabolic stability
5-Chloro-2-sulfamoylthiophene-3-carboxylic acid 5-Cl, 3-SO₂NH₂, 2-COOH (thiophene) C₅H₄ClNO₄S₂ 241.67 Antibacterial activity

Lipophilicity and Solubility:

  • The hydroxyl (-OH) group at position 3 enhances hydrogen bonding, reducing logP (lipophilicity) and improving aqueous solubility compared to analogs with non-polar substituents (e.g., -CF₃ or -CH₃) .
  • Chlorine at position 5 increases electron-withdrawing effects, stabilizing the carboxylic acid group and influencing pKa (~2.5–3.0), similar to 5-chloro-2-thiophenecarboxylic acid .
  • Sulfamoyl analogs (e.g., 5-Chloro-2-sulfamoylthiophene-3-carboxylic acid) exhibit higher logP values due to the hydrophobic -SO₂NH₂ group, correlating with enhanced membrane permeability .

Biological Activity

5-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid is a compound belonging to the class of benzo[b]thiophenes, which are recognized for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C9H7ClO3S and a molecular weight of approximately 232.67 g/mol. The presence of a chloro group and a hydroxy group contributes to its unique reactivity and interaction potential within biological systems.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties, particularly against fungal organisms.

Case Study: Antifungal Efficacy

A study demonstrated that derivatives of this compound showed promising antifungal activity against various strains, including Candida auris and Aspergillus fumigatus. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 16 µg/mL for some derivatives, indicating strong antifungal potential .

Compound NameMIC (µg/mL)Target Organism
This compound16Candida auris
Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate32Aspergillus fumigatus

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines.

Research Findings

In one study, the compound was tested against A549 human lung cancer cells, where it demonstrated significant cytotoxicity with an IC50 value indicative of its potential as an anticancer agent. This suggests that the compound may interfere with cancer cell proliferation through mechanisms that warrant further investigation .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Inhibition of Enzymatic Activity : It may inhibit critical enzymes involved in cell proliferation and survival.
  • Membrane Disruption : The compound's structure allows it to interact with cellular membranes, potentially leading to increased permeability and cell death in pathogens.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its cytotoxic effects.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other benzo[b]thiophene derivatives.

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundModerate (MIC 16 µg/mL)Significant (IC50 in A549)
Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylateHigh (MIC <16 µg/mL)Moderate
Methyl benzo[b]thiophene-2-carboxylateLowLow

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